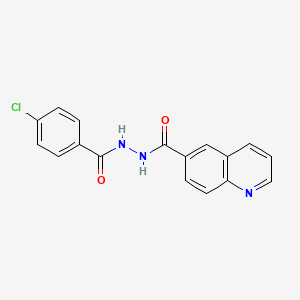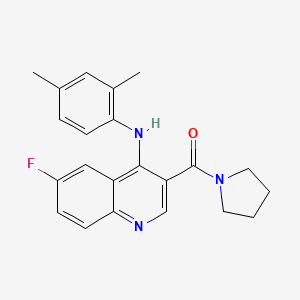
(4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, also known as DFPQM, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. DFPQM is a quinoline-based compound that has a pyrrolidine moiety attached to it, making it a unique and promising candidate for drug development.
Scientific Research Applications
Anticonvulsant Applications
Compounds structurally similar to (4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone have been synthesized and studied for their potential as anticonvulsant agents. Specifically, (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone has demonstrated significant potency in the maximal electroshock (MES) test, a standard procedure for assessing anticonvulsant activities, showcasing superior performance compared to phenytoin, a common anticonvulsant drug (Malik & Khan, 2014).
Structural and Physicochemical Analysis
Extensive structural and physicochemical analyses have been conducted on compounds similar to this compound. For example, compounds such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone have been synthesized and their structures confirmed through various techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Their molecular structures have been further elucidated using density functional theory (DFT), and additional studies like molecular electrostatic potential and frontier molecular orbitals have provided insights into their physicochemical properties (Huang et al., 2021).
Anticancer and Antimicrobial Properties
Derivatives structurally similar to this compound have been explored for their potential therapeutic applications, particularly in the realms of anticancer and antimicrobial treatments. Compounds with related structures have shown promising results in inhibiting the proliferation of various cancer cell lines, and have also exhibited significant antimicrobial activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant Activity
Investigations into the antioxidant properties of compounds related to this compound have revealed significant radical scavenging capacities. For instance, derivatives synthesized from 3-amino-2-methylquinazolin-4(3H)-one have demonstrated substantial antioxidant activity against radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH) and Nitric oxide (NO), showcasing their potential as robust antioxidants (Al-azawi, 2016).
Mechanism of Action
Target of Action
The compound contains a quinoline moiety, a pyrrolidine ring, and a dimethylphenyl group. Quinoline derivatives are known to interact with various targets including DNA, enzymes, and receptors . Pyrrolidine derivatives are known to interact with various receptors and have been used in the development of new drugs .
Mode of Action
Pyrrolidine derivatives can bind to receptors, modulating their activity .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Quinoline and pyrrolidine derivatives have been found to affect a variety of pathways depending on their specific structures and targets .
Pharmacokinetics
Pyrrolidine derivatives are known to have good oral bioavailability .
Result of Action
Based on its structural components, it could potentially have a variety of effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
[4-(2,4-dimethylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-14-5-7-19(15(2)11-14)25-21-17-12-16(23)6-8-20(17)24-13-18(21)22(27)26-9-3-4-10-26/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFNDYVUJDSORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

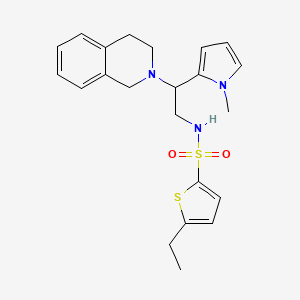
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2487849.png)

![Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2487852.png)
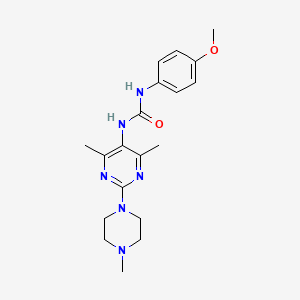
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2487856.png)


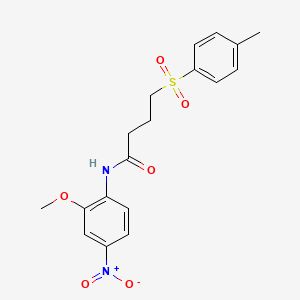
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2487862.png)
![1-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2487863.png)
